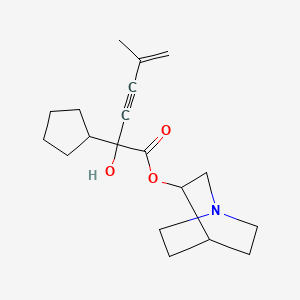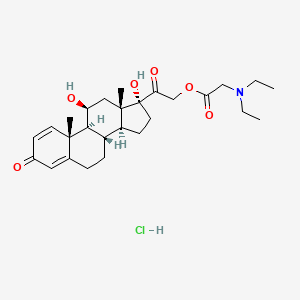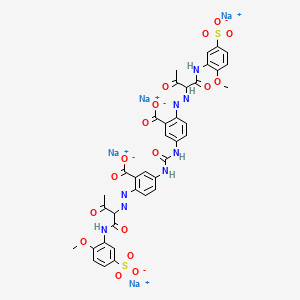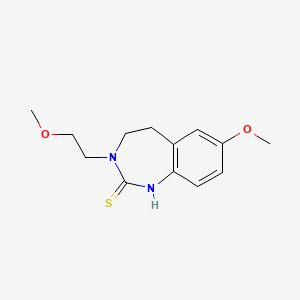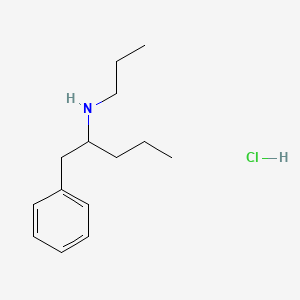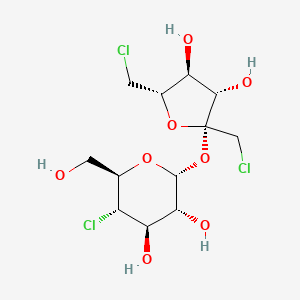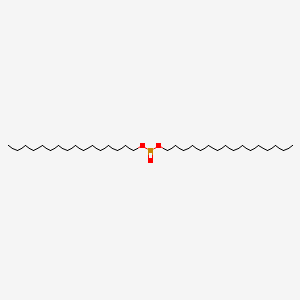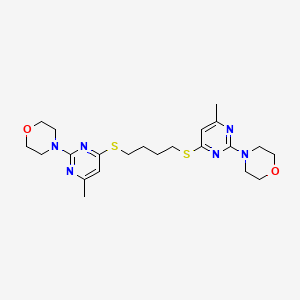
Morpholine, 4,4'-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis-: is a complex organic compound that features morpholine and pyrimidine rings connected by a butanediyl bridge with thioether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and 6-methyl-2,4-pyrimidinedione.
Thioether Linkage Formation: The thioether linkages are introduced by reacting the pyrimidine derivatives with a suitable thiol compound under controlled conditions.
Morpholine Attachment: The final step involves the attachment of morpholine groups to the pyrimidine rings via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine rings can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkages and pyrimidine rings play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Morpholine, 4-methyl-: A simpler morpholine derivative with different properties and applications.
Thiophene derivatives: Compounds with similar thioether linkages but different ring structures and properties.
Oxirane, 2,2’- [1,4-butanediylbis(oxymethylene)]bis-: A compound with a similar butanediyl bridge but different functional groups.
Uniqueness
Morpholine, 4,4’-(1,4-butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bis- is unique due to its combination of morpholine and pyrimidine rings connected by thioether linkages. This structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
特性
CAS番号 |
123392-13-2 |
|---|---|
分子式 |
C22H32N6O2S2 |
分子量 |
476.7 g/mol |
IUPAC名 |
4-[4-methyl-6-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylbutylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C22H32N6O2S2/c1-17-15-19(25-21(23-17)27-5-9-29-10-6-27)31-13-3-4-14-32-20-16-18(2)24-22(26-20)28-7-11-30-12-8-28/h15-16H,3-14H2,1-2H3 |
InChIキー |
HLOXHRWGGQTCCL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)

